molecular formula C11H15BrO B8592115 5-(3-Bromophenyl)pentan-1-ol

5-(3-Bromophenyl)pentan-1-ol

Cat. No.: B8592115
M. Wt: 243.14 g/mol
InChI Key: LTUDVEJNTKPQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromophenyl)pentan-1-ol is a brominated aromatic alcohol with the molecular formula C₁₁H₁₅BrO. It consists of a pentan-1-ol backbone substituted at the fifth carbon with a 3-bromophenyl group. Brominated alcohols like 5-Bromopentan-1-ol (CAS 34626-51-2) are known for their roles in organic synthesis, particularly in nucleophilic substitutions and pharmaceutical intermediates .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

5-(3-bromophenyl)pentan-1-ol

InChI

InChI=1S/C11H15BrO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9,13H,1-3,5,8H2

InChI Key

LTUDVEJNTKPQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

Compounds bearing aryl groups on the pentan-1-ol chain (Table 1) demonstrate how substituents influence physical and spectral properties:

Table 1: Aryl-Substituted Pentan-1-ol Derivatives

Compound Substituent Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (ppm) Reference
3j 4-Methylphenyl 84 3340, 1595 Aromatic H: ~7.0 (1H-NMR)
3k 4-Ethylphenyl 70 2933, 1595 Aliphatic H: 1.2–1.5 (1H-NMR)
Ae5 Chlorophenoxy-pyrimidine 146–148 N/A Aromatic H: 6.8–7.4 (1H-NMR)
5-(3-Bromophenyl)pentan-1-ol* 3-Bromophenyl *Inferred higher ~1585 (C-Br stretch) Aromatic H: Downfield shifts

Key Observations :

  • Melting Points : Bulky aryl groups (e.g., pyrimidine in Ae5) increase melting points due to π-π stacking and hydrogen bonding . The bromophenyl group in this compound may similarly enhance intermolecular interactions compared to smaller substituents like methylphenyl (3j).
  • Spectral Data: The C-Br stretch in IR (~500–700 cm⁻¹) and deshielded aromatic protons in ¹H-NMR (~7.2–7.5 ppm) would differentiate this compound from non-halogenated analogs .

Halogenated Alcohols

Table 2: Halogenated Pentan-1-ol Derivatives

Compound Molecular Formula Key Properties Applications Reference
5-Bromopentan-1-ol C₅H₁₁BrO Colorless liquid; used in synthesis Pharmaceuticals, agrochemicals
This compound* C₁₁H₁₅BrO *Inferred solid; higher MW Potential drug intermediates

Comparison :

  • Reactivity : The bromine in 5-Bromopentan-1-ol facilitates nucleophilic substitutions, whereas the bromophenyl group in this compound may participate in Suzuki couplings or act as a directing group in electrophilic substitutions.
  • Lipophilicity : The aromatic ring in this compound likely increases logP compared to 5-Bromopentan-1-ol, enhancing membrane permeability in bioactive molecules .

Key Differences :

  • Amino alcohols like 5-(Diethylamino)pentan-1-ol are more basic and prone to flammability, whereas bromophenyl derivatives may pose risks related to bromine toxicity (e.g., bioaccumulation) .
  • Market trends indicate growing demand for amino alcohols in specialty chemicals, while brominated aromatics are niche in drug discovery .

Heterocyclic and Branched Analogs

  • Heterocyclic Derivatives : Compounds like 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c) show higher molecular weights (e.g., m/z 397) and stability due to trityl protection .
  • Branched Alcohols: 3-Methyl-1-pentanol (CAS 589-35-5) has lower boiling points than linear analogs due to reduced surface area .

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